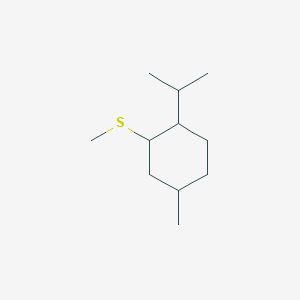

p-Menth-3-yl methyl sulphide

CAS No.:

Cat. No.: VC14040210

Molecular Formula: C11H22S

Molecular Weight: 186.36 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H22S |

|---|---|

| Molecular Weight | 186.36 g/mol |

| IUPAC Name | 4-methyl-2-methylsulfanyl-1-propan-2-ylcyclohexane |

| Standard InChI | InChI=1S/C11H22S/c1-8(2)10-6-5-9(3)7-11(10)12-4/h8-11H,5-7H2,1-4H3 |

| Standard InChI Key | MGALEMIAZQXZEO-UHFFFAOYSA-N |

| Canonical SMILES | CC1CCC(C(C1)SC)C(C)C |

Introduction

Chemical Identity and Structural Characteristics

p-Menth-3-yl methyl sulphide (IUPAC name: 4-methyl-2-methylsulfanyl-1-propan-2-ylcyclohexane) belongs to the organosulfur class of compounds. Its structure features a cyclohexane ring with a methylthio (-SCH₃) group at position 2 and an isopropyl group at position 1. Key identifiers include:

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₂₂S |

| Molecular Weight | 186.36 g/mol |

| Canonical SMILES | CC1CCC(C(C1)SC)C(C)C |

| InChI Key | MGALEMIAZQXZEO-UHFFFAOYSA-N |

| PubChem CID | 12326071 |

The compound’s stereochemistry and sulfur functional group contribute to its reactivity and odor profile, which is described as earthy and herbaceous.

Synthesis and Optimization Strategies

Conventional Synthetic Routes

p-Menth-3-yl methyl sulphide is synthesized via nucleophilic substitution reactions involving p-menth-3-ol derivatives and methylthiolating agents. Polar aprotic solvents like dimethylformamide (DMF) enhance reaction rates by stabilizing transition states. For example:

Yields typically range from 60–75%, depending on temperature (80–120°C) and catalyst selection (e.g., potassium carbonate).

Catalytic Hydrogenation of Dienes

Alternative methods involve selective hydrogenation of p-menthadienes. Nickel catalysts under mild hydrogen pressure (50–100 psi) preferentially reduce conjugated double bonds to produce p-menth-3-yl derivatives . This approach avoids side reactions such as over-hydrogenation or isomerization, achieving purities >90% .

Applications in Industry and Biomedicine

Flavor and Fragrance Industry

The compound’s sulfur moiety imparts a pungent, garlic-like odor at low concentrations (threshold: 0.02 ppb), making it valuable in perfumery for creating earthy accords. It is often blended with citrus or woody notes to enhance complexity.

Analytical Profiling and Detection

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS analysis using DB-5MS columns (30 m × 0.25 mm ID) resolves p-Menth-3-yl methyl sulphide at a retention index of 1,347, with characteristic fragments at m/z 99 (base peak) and 114 . Solid-phase microextraction (SPME) fibers coated with polydimethylsiloxane (PDMS) are effective for headspace sampling, achieving detection limits of 0.1 ng/L .

Flame Photometric Detection (FPD)

FPD selectively identifies sulfur-containing compounds via S₂* emission at 394 nm. Quantification in skin VOC studies revealed concentrations of 0.3–1.2 ng/cm² on human forearm skin, highlighting its presence in natural emissions .

Future Research Directions

-

Pharmacokinetic Studies: Investigate metabolic pathways using radiolabeled isotopes (e.g., ³⁵S).

-

Synergistic Formulations: Explore combinations with monoterpene oxides for enhanced antimicrobial efficacy.

-

Environmental Impact: Assess biodegradation rates in aquatic systems via OECD 301F tests.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume